molecular formula C10H17NO4 B1400096 2,2-Dimethyl-4-morpholin-4-yl-4-oxobutyric acid CAS No. 1530841-32-7

2,2-Dimethyl-4-morpholin-4-yl-4-oxobutyric acid

Cat. No.: B1400096
CAS No.: 1530841-32-7
M. Wt: 215.25 g/mol
InChI Key: JJZWKSYPUBUCJQ-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4-morpholin-4-yl-4-oxobutyric acid is a chemical compound with the molecular formula C10H17NO4 and a molecular weight of 215.25 g/mol. This compound is characterized by the presence of a morpholine ring, a ketone group, and a butyric acid moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-4-morpholin-4-yl-4-oxobutyric acid typically involves the reaction of morpholine with a suitable ketone precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. Specific details on the reaction conditions, such as temperature, solvent, and reaction time, are crucial for optimizing the yield and purity of the compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for various applications.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-4-morpholin-4-yl-4-oxobutyric acid can undergo several types of chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or halides can be used in substitution reactions under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2,2-Dimethyl-4-morpholin-4-yl-4-oxobutyric acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-4-morpholin-4-yl-4-oxobutyric acid involves its interaction with specific molecular targets and pathways The morpholine ring and ketone group play crucial roles in its reactivity and binding affinity

Comparison with Similar Compounds

  • 2,2-Dimethyl-4-morpholin-4-yl-4-oxopentanoic acid
  • 2,2-Dimethyl-4-piperidin-4-yl-4-oxobutyric acid
  • 2,2-Dimethyl-4-morpholin-4-yl-4-oxovaleric acid

Comparison: Compared to similar compounds, 2,2-Dimethyl-4-morpholin-4-yl-4-oxobutyric acid is unique due to its specific structural features, such as the presence of a morpholine ring and a butyric acid moiety. These features contribute to its distinct chemical properties and reactivity, making it valuable for various research applications.

Properties

IUPAC Name

2,2-dimethyl-4-morpholin-4-yl-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-10(2,9(13)14)7-8(12)11-3-5-15-6-4-11/h3-7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJZWKSYPUBUCJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)N1CCOCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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